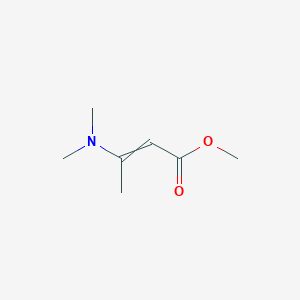

Methyl 3-(dimethylamino)but-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

15895-69-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 3-(dimethylamino)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-6(8(2)3)5-7(9)10-4/h5H,1-4H3 |

InChI Key |

NQGKRGQTHRGEEM-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)OC)N(C)C |

Canonical SMILES |

CC(=CC(=O)OC)N(C)C |

Synonyms |

Methyl 3-diMethylaMino- 2-butenoate |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 3-(dimethylamino)but-2-enoate: Technical Profile & Application Guide

The following is an in-depth technical guide on Methyl 3-(dimethylamino)but-2-enoate , structured for researchers and drug development professionals.

Executive Summary

Methyl 3-(dimethylamino)but-2-enoate (also known as Methyl 3-dimethylaminocrotonate) is a versatile enaminone intermediate used extensively in the synthesis of heterocyclic scaffolds. Characterized by its push-pull electronic structure—where the electron-donating dimethylamino group conjugates with the electron-withdrawing ester carbonyl—it serves as a highly reactive 1,3-dielectrophile equivalent (after tautomerization) or a

Chemical Identity & Physical Properties[1][2][3]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Methyl (2E)-3-(dimethylamino)but-2-enoate |

| Common Synonyms | Methyl 3-dimethylaminocrotonate; Methyl |

| CAS Number | 15895-69-9 (Specific to Methyl/Dimethyl variant) |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| SMILES | CN(C)/C(C)=C/C(=O)OC |

Physical Properties

Note: Experimental values for the specific methyl ester/dimethylamine variant are less commonly reported than the ethyl analog. Values below are synthesized from homologous series data and specific synthesis reports.

| Property | Value / Description |

| Appearance | Pale yellow to orange viscous liquid or low-melting solid. |

| Boiling Point | ~115–120 °C at 15 mmHg (Estimated based on Ethyl ester analog). |

| Density | ~1.02 g/cm³ |

| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate. |

| Stability | Moisture sensitive; hydrolyzes back to methyl acetoacetate and dimethylamine under acidic aqueous conditions. |

Synthesis & Production

The industrial and laboratory standard for production is the condensation of Methyl Acetoacetate with Dimethylamine . This reaction is thermodynamically driven by the formation of the stable conjugated enamine system.

Reaction Pathway

The synthesis proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration.

Caption: Condensation pathway for Methyl 3-(dimethylamino)but-2-enoate synthesis.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 50 mmol Methyl 3-(dimethylamino)but-2-enoate.

-

Reagents:

-

Methyl Acetoacetate: 5.8 g (50 mmol)

-

Dimethylamine (40% aq.[1] solution or 2M in THF): 7.5 mL (approx. 60 mmol, 1.2 eq)

-

Solvent: Toluene (50 mL)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mmol) - Optional to accelerate dehydration.

-

-

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Addition: Charge the flask with Methyl Acetoacetate, Toluene, and pTSA. Add Dimethylamine solution.[1]

-

Reflux: Heat the mixture to reflux (110 °C). Water will azeotropically distill into the Dean-Stark trap. Monitor water collection (theoretical: ~0.9 mL).

-

Completion: Reaction is complete when water evolution ceases (approx. 3-5 hours).

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove toluene and excess amine.

-

Purification: The residue is usually sufficiently pure (>95%) for subsequent steps. For high purity, distill under high vacuum (0.1 mmHg).

-

Validation:

-

1H NMR (

): Look for the disappearance of the methylene protons of methyl acetoacetate (

Reactivity Profile & Applications in Drug Discovery

"Push-Pull" Electronic Character

The molecule exhibits a "push-pull" alkene character. The nitrogen lone pair donates electron density (

-

Nucleophilic Site: The

-carbon (C2) is highly nucleophilic, reacting readily with electrophiles (alkyl halides, aldehydes, isocyanates). -

Electrophilic Site: The carbonyl carbon and the

-carbon (C3) (susceptible to transamination).

Key Application: Hantzsch Dihydropyridine Synthesis

This is the primary utility in drug development, particularly for calcium channel blockers (e.g., Nifedipine analogs).

Mechanism:

-

Knoevenagel Condensation: Aldehyde + 1,3-dicarbonyl

Benzylidene intermediate. -

Michael Addition: Methyl 3-(dimethylamino)but-2-enoate attacks the Benzylidene.

-

Cyclization: Intramolecular amine attack on the ester/ketone.

Caption: Hantzsch synthesis pathway utilizing the enaminone for DHP scaffold construction.

Heterocycle Synthesis Protocols

A. Pyrimidine Synthesis (Reaction with Isocyanates)

Reacting the enamine with aryl isocyanates or isothiocyanates yields functionalized pyrimidines.

-

Conditions: Reflux in Dioxane or Toluene.

-

Utility: Access to kinase inhibitor scaffolds.

B. Nenitzescu Indole Synthesis

Reaction with p-benzoquinones yields 5-hydroxyindoles.

-

Mechanism: Michael addition of the enamine to the quinone, followed by cyclization.

-

Relevance: Synthesis of serotonin analogs and anti-inflammatory agents.

Safety & Handling (MSDS Highlights)

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Corrosivity | Potential for hydrolytic release of dimethylamine (corrosive gas). | Handle in a fume hood. |

| Storage | Hygroscopic and air-sensitive. | Store under Nitrogen/Argon at 2-8 °C. |

References

-

Preparation of Enaminones: Greenhill, J. V. "Enaminones." Chemical Society Reviews, 1977, 6, 277-294.

-

Hantzsch Reaction Mechanism: Wan, J. P., & Liu, Y. "Recent advances in the synthesis of dihydropyridines." RSC Advances, 2012, 2, 9763-9777.

-

Nenitzescu Synthesis: Allen, G. R. "The Nenitzescu Indole Synthesis." Organic Reactions, 1973, 20, 337.

-

General Properties of Amino Crotonates: PubChem Compound Summary for Methyl 3-aminocrotonate (Analog).

-

CAS Verification: Chemical Book Entry for Methyl 3-dimethylaminocrotonate (CAS 15895-69-9).

Sources

Methyl 3-dimethylaminocrotonate: Structural Dynamics and Synthetic Utility

Topic: Methyl 3-dimethylaminocrotonate chemical structure Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-dimethylaminocrotonate (MDMAC) represents a quintessential "push-pull" alkene, featuring an electron-donating dimethylamino group conjugated with an electron-withdrawing methyl ester through a carbon-carbon double bond. This electronic arrangement imparts significant dipolar character to the molecule, making it a highly reactive enamine intermediate in organic synthesis. Unlike its primary amine analog (methyl 3-aminocrotonate), which is stabilized in the Z-configuration by intramolecular hydrogen bonding, the N,N-dimethyl variant exhibits distinct stereochemical preferences driven by steric forces. This guide provides a comprehensive technical analysis of its structure, synthesis, and application in heterocyclic chemistry, particularly in the construction of dihydropyridine scaffolds.

Chemical Structure and Electronic Properties

Nomenclature and Identification

-

IUPAC Name: Methyl (2E)-3-(dimethylamino)but-2-enoate

-

CAS Number: [Specific CAS for N,N-dimethyl variant, e.g., 19780-35-9]

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

Electronic "Push-Pull" System

The reactivity of MDMAC is defined by the conjugation between the nitrogen lone pair and the ester carbonyl. This resonance creates a nucleophilic

Figure 1: Resonance Stabilization and Reactive Sites

Caption: The resonance hybrid highlights the significant negative charge density at the beta-carbon, explaining its nucleophilicity toward electrophiles.

Stereochemistry: The E/Z Dichotomy

A critical distinction exists between methyl 3-aminocrotonate (primary enamine) and methyl 3-dimethylaminocrotonate (tertiary enamine).

-

Primary Enamine (NH₂): Predominantly exists as the Z-isomer (cis enamine/ester) due to a stabilizing intramolecular hydrogen bond between the N-H and the ester carbonyl oxygen (N-H···O=C).

-

Tertiary Enamine (NMe₂): Lacks the N-H proton, precluding internal H-bonding. Consequently, the stereochemistry is governed by steric repulsion (A(1,3) strain). The E-isomer is generally favored to minimize the steric clash between the bulky dimethylamino group and the ester moiety, placing the smaller methyl group cis to the ester.

Figure 2: Stereochemical Preferences

Caption: Stereochemical inversion occurs upon N-methylation; the H-bond stabilized Z-form gives way to the sterically relaxed E-form.

Spectroscopic Characterization

Accurate identification relies on distinguishing the enamine resonances from potential keto-tautomers (though tertiary enamines do not tautomerize to imines like primary amines).

Table 1: Representative 1H NMR Data (CDCl₃, 400 MHz)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Notes |

| Vinyl | =CH- | 4.50 – 4.75 | Singlet | 1H | Characteristic enamine vinyl proton; shielded by resonance. |

| Ester | -OCH₃ | 3.60 – 3.65 | Singlet | 3H | Typical methyl ester range. |

| Amine | -N(CH₃)₂ | 2.90 – 3.05 | Singlet | 6H | Strong singlet; integration confirms tertiary amine. |

| Allylic | -C(CH₃)= | 2.40 – 2.50 | Singlet | 3H | Deshielded relative to alkyl methyls due to double bond. |

Note: Shifts may vary slightly based on concentration and solvent polarity. In polar aprotic solvents (DMSO-d6), the charge separation is more pronounced, potentially shifting the vinyl proton upfield.

Synthesis Protocol

Mechanistic Pathway

The synthesis involves the condensation of methyl acetoacetate with dimethylamine. Unlike the primary amine synthesis which can be done in aqueous ammonia, the tertiary enamine synthesis requires efficient water removal to drive the equilibrium forward.

Figure 3: Synthesis Workflow

Caption: The reaction proceeds via a carbinolamine intermediate followed by dehydration to form the conjugated enamine system.

Experimental Procedure (Laboratory Scale)

Objective: Synthesis of Methyl 3-dimethylaminocrotonate (50 mmol scale).

Reagents:

-

Methyl acetoacetate (5.8 g, 50 mmol)

-

Dimethylamine (anhydrous, 2.0 M solution in THF or generated gas) or Dimethylamine hydrochloride + Base

-

Solvent: Toluene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Molecular Sieves (4Å)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add methyl acetoacetate (1.0 equiv) and Toluene (50 mL) to the flask.

-

Amine Addition:

-

Option A (Solution): Add dimethylamine solution (1.2 equiv) and pTSA (catalytic).

-

Option B (Gas): Bubble anhydrous dimethylamine gas into the cooled solution until saturation (approx 1.5 equiv).

-

-

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx 3-5 hours).

-

Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove toluene and excess amine.

-

Purification: The crude oil is typically pure enough for subsequent reactions. For high purity, distill under reduced pressure (vacuum distillation).

-

Note: The product is heat-sensitive; avoid prolonged heating above 100°C without vacuum.

-

Applications in Drug Development

Modified Hantzsch Dihydropyridine Synthesis

While the classic Hantzsch synthesis uses ammonia to form the dihydropyridine (DHP) core (providing the NH proton), methyl 3-dimethylaminocrotonate is utilized to synthesize N-substituted or fused pyridine systems where the nitrogen is either eliminated or part of a quaternary salt.

-

Mechanism: The enamine acts as the nucleophilic component, attacking an aldehyde (Knoevenagel-like step) or a Michael acceptor.

-

Utility: Synthesis of calcium channel blocker analogs where the N1-position requires specific alkylation or when accessing 2H-pyrans via alternative cyclization pathways.

[3+3] Cycloadditions

The electron-rich alkene serves as a potent dienophile or 1,3-dipole equivalent in cycloadditions with electron-deficient dienes (e.g., 1,2,4-triazines or tetrazines).

-

Result: Formation of highly substituted pyridine or pyrimidine derivatives used in oncology (e.g., kinase inhibitors).

Beta-Functionalization

The high nucleophilicity at the

-

Reaction: Treatment with alkyl halides or acid chlorides.

-

Product:

-substituted-

References

-

BenchChem. Technical Guide to Methyl 3-Aminocrotonate and Derivatives. (2025).[1][2] Retrieved from

-

ChemicalBook. Methyl 3-aminocrotonate Properties and NMR Data. (Accessed 2026).[3] Retrieved from

-

Royal Society of Chemistry. Synthesis and NMR Characterization of Enamino Esters. ChemSpider / RSC Journals. Retrieved from

-

Organic Syntheses. General Procedures for Enamine Preparation. Org.[4][5][6][7][8] Synth. Coll. Vol. 3. Retrieved from

-

Thermo Fisher Scientific. Product Specifications: Methyl 3-methylaminocrotonate.[9] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-aminocrotonate | CAS#:14205-39-1 | Chemsrc [chemsrc.com]

- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 4. Propose a mechanism for the hydrolysis of benzaldehyde methyl imi... | Study Prep in Pearson+ [pearson.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Methyl 3-aminocrotonate(14205-39-1) 1H NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Methyl 3-methylaminocrotonate, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Synthesis of Methyl 3-(dimethylamino)but-2-enoate from methyl acetoacetate

Executive Summary

Methyl 3-(dimethylamino)but-2-enoate is a critical enaminone building block used extensively in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted pyridines, pyrimidines, and coumarins. Unlike its primary amine analog (methyl 3-aminocrotonate), the dimethyl derivative lacks an N-H donor, preventing internal hydrogen bonding. This results in distinct steric and electronic properties that favor the (

This guide details a robust, scalable synthesis protocol transforming methyl acetoacetate (MAA) into the target enamine via acid-catalyzed condensation with dimethylamine (DMA). The methodology prioritizes moisture control to drive the reversible equilibrium and suppress the hydrolysis of the product.

Core Chemical Transformation

| Parameter | Specification |

| Starting Material | Methyl Acetoacetate (MAA) |

| Reagent | Dimethylamine (DMA) - Anhydrous or 40% aq. |

| Product | Methyl 3-(dimethylamino)but-2-enoate |

| Reaction Type | Dehydrative Condensation (Enamine Formation) |

| Key Challenge | Reversibility (Water removal required) |

| Typical Yield | 85 - 92% (Optimized) |

Mechanistic Underpinnings

The formation of methyl 3-(dimethylamino)but-2-enoate follows a classical acid-catalyzed enamine synthesis pathway. Understanding the thermodynamics is crucial: the reaction is an equilibrium process (

Reaction Pathway

The reaction proceeds via nucleophilic attack of the secondary amine on the ketone carbonyl, forming a hemiaminal intermediate. Proton transfer and subsequent elimination of water yield the conjugated enamine.

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of MAA and DMA.

Stereochemical Considerations ( Selectivity)

Unlike primary enamines (e.g., methyl 3-aminocrotonate), which stabilize the (

-

Dominant Isomer: (

)-isomer (Trans-like arrangement of amino and ester groups). -

Implication: The (

)-isomer is thermodynamically favored and is the primary product isolated from distillation.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled:

| Parameter | Range | Rationale |

| Stoichiometry | 1.1 - 1.5 eq DMA | Excess amine drives equilibrium; DMA is volatile and some is lost to headspace. |

| Temperature | Reflux (110°C in Toluene) | Required for azeotropic removal of water. |

| Solvent | Toluene or Benzene | Forms low-boiling azeotrope with water. |

| Catalyst | p-TSA (0.5 - 1 mol%) | Lowers activation energy; sufficient acidity to activate carbonyl without polymerizing the product. |

| Atmosphere | Nitrogen/Argon | Prevents oxidation and moisture ingress. |

Experimental Protocols

Method A: Azeotropic Distillation (Recommended for Scale)

Best for high purity and yield (>90%). Uses anhydrous conditions to drive the equilibrium.

Materials

-

Methyl Acetoacetate (MAA): 116.1 g (1.0 mol)

-

Dimethylamine (anhydrous solution in Toluene or generated gas): 1.5 mol equiv.

-

Note: If using 40% aq. DMA, a pre-drying step or massive excess of solvent is required.

-

-

Toluene: 500 mL

-

p-Toluenesulfonic acid (p-TSA): 1.0 g

Workflow

-

Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, Dean-Stark trap fitted with a reflux condenser, and a gas inlet tube (if using DMA gas).

-

Charging: Charge MAA, Toluene, and p-TSA into the flask.

-

Amine Addition:

-

Option 1 (Solution): Add DMA solution in toluene.

-

Option 2 (Gas): Cool mixture to 0°C and bubble DMA gas until 1.5 equivalents are absorbed (monitor by weight).

-

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours).

-

Solvent Removal: Cool to RT. Concentrate the mixture under reduced pressure (Rotavap) to remove toluene.

-

Purification: Distill the residue under high vacuum (0.5 – 1.0 mmHg).

-

Boiling Point: ~85–90°C at 0.5 mmHg (Note: BP will vary significantly with vacuum quality).

-

-

Storage: Store under nitrogen at 4°C.

Method B: Molecular Sieve Dehydration (Green/Milder)

Suitable for smaller scales or when Dean-Stark is not feasible.

-

Dissolve MAA (10 mmol) in anhydrous Methanol (20 mL).

-

Add activated 4Å Molecular Sieves (2 g).

-

Add Dimethylamine (2.0 M in THF or MeOH, 15 mmol).

-

Stir at Room Temperature for 24 hours.

-

Filter off sieves and evaporate solvent.

-

Validation: Check NMR. If purity >95%, use crude. If not, vacuum distill.

Process Workflow Visualization

Figure 2: Step-by-step process flow for Method A (Azeotropic Distillation).

Analytical Validation

The product should be a pale yellow to orange oil. Solidification may occur upon prolonged storage at low temperatures.

Table 1: Expected NMR Data (

| Nuclei | Shift ( | Multiplicity | Integration | Assignment |

| Vinyl-H | 4.50 – 4.65 | Singlet | 1H | |

| Ester-Me | 3.60 – 3.65 | Singlet | 3H | |

| N-Me | 2.90 – 3.00 | Singlet (Broad) | 6H | |

| C-Me | 2.40 – 2.45 | Singlet | 3H |

Note: The N-Me signal may appear as two distinct singlets or one broad singlet depending on the rate of rotation around the C-N bond at the probe temperature.

Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Usually due to incomplete water removal. Ensure the Dean-Stark trap is functioning and toluene is dry before starting.

-

Product Polymerization: Overheating during distillation. Use a high-quality vacuum to keep the bath temperature below 140°C.

-

Hydrolysis: The product is sensitive to moisture. If the NMR shows MAA peaks (singlet at 3.5 ppm for methylene), the product has hydrolyzed. Re-distill or dry.[1]

Safety Protocol

-

Dimethylamine: Extremely flammable gas/liquid. Toxic by inhalation. All operations involving DMA must be performed in a well-ventilated fume hood.

-

Methyl Acetoacetate: Irritant.

-

Waste: Aqueous layers from washing will contain amine salts; dispose of as basic organic waste.

References

-

Preparation of Enamines

- Source: Organic Syntheses, Coll. Vol. 5, p. 533 (1973).

- Context: General procedure for morpholine/pyrrolidine enamines, adaptable to dimethylamine.

-

URL:

-

Reactivity of Enaminones

- Source: Stanovnik, B., & Svete, J. (2004).

- Context: Reviews the utility of dimethylaminobutenol

-

URL:

-

Synthesis of Methyl 3-aminocrotonate (Analogous Protocol)

-

Properties of Methyl 3-(dimethylamino)

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 3-メチル-2-ブテン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. methyl (2E)-3-(dimethylamino)prop-2-enoate | C6H11NO2 | CID 5369115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 3-(METHYLAMINO)BUT-2-ENOATE | CAS 13412-12-9 [matrix-fine-chemicals.com]

- 8. methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Methyl 3-(dimethylamino)but-2-enoate: A Technical Guide to Solvent Interactions and Thermodynamics

Topic: Solubility of Methyl 3-(dimethylamino)but-2-enoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(dimethylamino)but-2-enoate (often referred to as methyl 3-(dimethylamino)crotonate) is a pivotal

This guide provides a comprehensive analysis of the solubility landscape of Methyl 3-(dimethylamino)but-2-enoate. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of dissolution, solvent-solute interactions, and rigorous experimental protocols for data validation.

Chemical Profile and Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the solubility behavior requires a structural analysis of the solute. Methyl 3-(dimethylamino)but-2-enoate features a "push-pull" alkene system where the electron-donating dimethylamino group is conjugated with the electron-withdrawing ester carbonyl.

| Property | Description |

| IUPAC Name | Methyl (2E)-3-(dimethylamino)but-2-enoate |

| Common Name | Methyl 3-(dimethylamino)crotonate |

| CAS Number | 14205-39-1 (Generic/Isomer specific variants may apply) |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temperature) |

| Polarity | High (due to zwitterionic resonance contribution) |

| LogP (Predicted) | ~0.5 – 1.2 (Moderate lipophilicity) |

Structural Implications on Solubility

The resonance structure creates a significant dipole moment. Consequently, this compound exhibits:

-

High affinity for polar aprotic solvents (stabilization of the dipole).

-

Good solubility in polar protic solvents (H-bond acceptance at the carbonyl oxygen).

-

Limited solubility in non-polar alkanes (lack of dipole interaction).

Solubility Landscape in Organic Solvents[9][11]

The following classification synthesizes empirical observations from synthetic workflows and theoretical solubility parameters (Hansen Solubility Parameters).

High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media and initial dissolution.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dipole-dipole interactions. Often used for extraction workups.

-

Polar Aprotic (DMSO, DMF, THF): High solubility. These solvents stabilize the charge-separated resonance form, potentially enhancing nucleophilicity during synthesis.

-

Esters (Ethyl Acetate): Good solubility. Frequently used as the organic phase in aqueous workups.

Protic Solvents (Reactive Media)

-

Alcohols (Methanol, Ethanol): Highly soluble.

-

Critical Note: While soluble, prolonged heating in alcohols different from the ester group (e.g., Ethanol) can lead to transesterification (exchange of OMe for OEt). Methanol is the safest choice to maintain structural integrity.

-

Low Solubility / Anti-Solvents (Crystallization)

These solvents are critical for purification via recrystallization or precipitation.

-

Aliphatic Hydrocarbons (Pentane, Hexane, Heptane): Poor solubility.

-

Application: Used to wash the crude solid product to remove non-polar impurities or to induce precipitation from a concentrated DCM/Ethyl Acetate solution.

-

-

Diethyl Ether: Moderate to low solubility. Often used in mixed-solvent systems to crash out the product.

Water Solubility[10]

-

Behavior: Moderate to low.

-

Stability Warning:

-enaminones are susceptible to hydrolysis in acidic aqueous environments, reverting to methyl acetoacetate and dimethylamine. Neutral or slightly basic aqueous washes (Brine/NaHCO

Thermodynamic Modeling of Solubility

For rigorous process design, solubility (

The Modified Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from experimental regression.

Interpretation:

-

Parameter

reflects the enthalpy of solution. -

Parameter

accounts for the temperature dependence of the heat capacity.

When conducting solubility studies, plotting

Experimental Protocol: Gravimetric Solubility Determination

To generate high-quality solubility data (E-E-A-T principle: Trustworthiness), researchers should follow this self-validating Standard Operating Procedure (SOP).

Workflow Visualization

Figure 1: Step-by-step workflow for the determination of thermodynamic solubility.

Detailed Methodology

-

Preparation: Add excess Methyl 3-(dimethylamino)but-2-enoate solid to a glass vial containing the target solvent (e.g., 5 mL).

-

Equilibration: Place the vial in a thermostated shaker bath. Shake at constant speed (e.g., 150 rpm) for 24–48 hours to ensure solid-liquid equilibrium.

-

Validation: Measure solubility at 24h and 48h. If values differ by <2%, equilibrium is reached.

-

-

Sampling: Stop agitation and allow undissolved solids to settle (or centrifuge at isothermal conditions).

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (to prevent adsorption of the organic solute).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vessel and weigh the residue. (Best for volatile solvents).

-

Method B (HPLC): Dilute the filtrate and analyze via HPLC-UV (typically at

nm, characteristic of the enaminone chromophore).

-

Application Context: Solvent Effects on Reactivity

The choice of solvent does not merely affect solubility; it dictates the reaction pathway.

Case Study: Hantzsch Dihydropyridine Synthesis

In the reaction of Methyl 3-(dimethylamino)but-2-enoate with an aldehyde and a 1,3-dicarbonyl compound:

-

Protic Solvents (MeOH/EtOH): Stabilize the ionic intermediates via hydrogen bonding, often leading to faster rates but potentially lower diastereoselectivity.

-

Aprotic Solvents (MeCN, Toluene): Destabilize the ionic transition states. While the reaction might be slower, the lack of solvation shell can sometimes improve the cis/trans ratio of the final product.

-

Fluorinated Solvents (HFIP): Recent literature suggests hexafluoroisopropanol (HFIP) can act as a "promoter solvent," vastly accelerating the coupling of enaminones due to its strong H-bond donor capability activating the carbonyl electrophile.

Figure 2: Impact of solvent class on the reaction pathway of enaminones.

References

-

PubChem. Methyl (2E)-3-(dimethylamino)prop-2-enoate Compound Summary. National Library of Medicine.[2] [Link][2]

-

MDPI. Synthesis of Enaminone Derivatives using HFIP as Solvent and Promoter. Molbank 2023. [Link][3]

-

NIST. Thermophysical Properties of Organic Nitrogen Compounds. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. Preparation of Enaminones and Solvent Considerations. Org. Synth. Coll. Vol. 9, p. 432. [Link]

Sources

Comparative Technical Guide: Methyl 3-(dimethylamino)but-2-enoate vs. Methyl 3-aminocrotonate

Executive Summary

In the landscape of heterocyclic synthesis and active pharmaceutical ingredient (API) development,

-

Methyl 3-aminocrotonate (1) acts as a 1,3-binucleophile capable of hydrogen bonding, making it the requisite building block for Hantzsch dihydropyridine synthesis (e.g., Nifedipine).

-

Methyl 3-(dimethylamino)but-2-enoate (2) functions as a masked 1,3-dicarbonyl equivalent with a superior leaving group (

). It is primarily employed in transamination reactions to introduce the crotonate motif onto complex amines or in regioselective C-alkylation where proton transfer is undesirable.

This guide provides a rigorous technical comparison to assist researchers in selecting the correct reagent for scaffold construction.

Structural & Physical Properties[1][2][3][4][5]

The substitution pattern on the nitrogen dictates the electronic distribution and geometric stability of the molecule.

| Feature | Methyl 3-aminocrotonate (1) | Methyl 3-(dimethylamino)but-2-enoate (2) |

| CAS Number | 14205-39-1 | 13412-12-9 |

| Molecular Weight | 115.13 g/mol | 129.16 g/mol |

| Physical State | White to off-white solid (MP: 81-83°C) | Viscous oil or low-melting solid |

| Dominant Isomer | (Z)-Isomer | (E)-Isomer / Mixture |

| Stabilization | Intramolecular H-bond ( | Steric repulsion favors (E); No H-bond |

| Nucleophilicity | High (N- and C-nucleophilic) | High (C-nucleophilic); N is sterically hindered |

| Leaving Group Ability | Poor ( | Good ( |

| Storage | Refrigerate (hygroscopic, polymerizes) | Inert atmosphere (hydrolysis sensitive) |

Geometric Isomerism & Stability

Compound (1) exists almost exclusively as the (Z)-isomer. The amino protons form a robust intramolecular hydrogen bond with the ester carbonyl oxygen (a 6-membered chelate ring), significantly stabilizing the molecule and lowering its susceptibility to hydrolysis compared to tertiary enamines.

Compound (2) lacks this stabilization. The steric bulk of the two methyl groups forces the ester carbonyl away from the nitrogen lone pair to minimize

Synthetic Protocols

The following protocols are standardized for laboratory-scale preparation (10–50g scale).

Protocol A: Synthesis of Methyl 3-aminocrotonate (1)

Target: Formation of primary enamine via ammonium acetate condensation.

Reagents:

-

Methyl Acetoacetate (1.0 equiv)

-

Ammonium Acetate (3.0 equiv)

-

Methanol (Solvent, 5 volumes)

Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl Acetoacetate in Methanol.

-

Addition: Add Ammonium Acetate in a single portion.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor via TLC (EtOAc/Hexane 1:3) for disappearance of starting keto-ester. -

Workup: Concentrate the solvent under reduced pressure (

). -

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess ammonium salts.

-

Crystallization: Dry the organic layer over

, filter, and concentrate. Recrystallize the solid from isopropyl ether/hexanes. -

Yield: Expect 75–85% of white crystals.

Protocol B: Synthesis of Methyl 3-(dimethylamino)but-2-enoate (2)

Target: Formation of tertiary enamine via dehydration.

Reagents:

-

Methyl Acetoacetate (1.0 equiv)

-

Dimethylamine (2.0 M in THF or anhydrous gas) (1.2 equiv)

-

Molecular Sieves (4Å) or Toluene (for azeotropic removal)

Methodology:

-

Setup: Equip a flask with a Dean-Stark trap (if using Toluene) or a drying tube.

-

Reaction: Dissolve Methyl Acetoacetate in Toluene. Add Dimethylamine.[1]

-

Catalysis: A catalytic amount of p-Toluenesulfonic acid (pTSA, 0.5 mol%) accelerates the reaction.

-

Reflux: Reflux with azeotropic removal of water for 6–12 hours.

-

Monitoring: NMR is preferred; look for the shift of the vinyl proton and appearance of the

singlet (~2.9 ppm). -

Purification: Remove solvent in vacuo. The product is often pure enough for use. If necessary, distill under high vacuum (bp ~110°C @ 0.5 mmHg).

-

Yield: Expect 85–95% as a pale yellow oil.

Reactivity & Mechanistic Divergence

This section details the causal link between structure and reaction pathway.

Pathway A: The Hantzsch Dihydropyridine Synthesis (Primary Enamine)

Methyl 3-aminocrotonate (1) is the standard reagent for synthesizing 1,4-dihydropyridines (DHPs). Its primary amine functionality is essential for the final ring closure (cyclocondensation).

-

Mechanism: It acts as a binucleophile. The

-carbon attacks an aldehyde (or Knoevenagel intermediate), and the nitrogen eventually closes the ring, eliminating water. -

Why (2) Fails Here: Compound (2) cannot lose two protons from the nitrogen to form the aromatic pyridine/dihydropyridine core without losing the entire amine group.

Figure 1: The Hantzsch synthesis relies on the primary amine's ability to condense and dehydrate.

Pathway B: Transamination & Regioselective Alkylation (Tertiary Enamine)

Methyl 3-(dimethylamino)but-2-enoate (2) excels in "Enamine Exchange" (Transamination). The

-

Mechanism: An external amine attacks the

-carbon. The tetrahedral intermediate collapses, expelling dimethylamine (gas). -

Utility: This allows the attachment of the crotonate fragment to complex anilines or heterocycles that are sensitive to the harsh conditions required to form enamines from acetoacetate directly.

Figure 2: Transamination utilizes the dimethylamino group as a clean leaving group driven by entropy (gas evolution).

Pharmaceutical Applications

Calcium Channel Blockers (Primary Enamine)

Methyl 3-aminocrotonate is a regulatory starting material (RSM) for the dihydropyridine class of antihypertensives.

-

Examples: Nifedipine, Nicardipine, Nitrendipine.

-

Role: Provides the C3-C4-C5-N fragment of the dihydropyridine ring.

Heterocyclic Scaffolds (Tertiary Enamine)

Methyl 3-(dimethylamino)but-2-enoate is used to synthesize fused pyrimidines and quinolines.

-

Reaction: Inverse Electron Demand Diels-Alder (IEDDA).

-

Mechanism: The electron-rich enamine acts as the dienophile (or diene depending on partners) reacting with electron-deficient tetrazines or triazines.

-

Advantage: The tertiary amine prevents side reactions (like polymerization) that occur with primary enamines under Lewis Acid catalysis.

References

-

Synthesis and Properties of Methyl 3-aminocrotonate Source: PubChem Compound Summary.[1] URL:[Link]

-

CAS Registry for Methyl 3-(dimethylamino)but-2-enoate (13412-12-9) Source: Matrix Fine Chemicals / PubChem.[2] URL:[Link]

-

Mechanism of the Hantzsch Reaction Source: Organic Chemistry Portal. URL:[Link]

-

Enamination of beta-dicarbonyl compounds Source: Organic Syntheses, Coll. Vol. 3, p. 591 (General methodology for tertiary enamines). URL:[Link]

-

Reactivity of Enamino Esters in Heterocyclic Synthesis Source: National Institutes of Health (PMC). URL:[Link]

Sources

The Stability of Dimethylamino Enaminones: A Technical Guide

This guide provides an in-depth technical analysis of the stability, degradation mechanisms, and preservation protocols for

Part 1: The "Push-Pull" Stability Paradox

To master the storage of dimethylamino enaminones, one must first understand the electronic tug-of-war that defines their existence. These molecules are vinylogous amides , characterized by a conjugated system where an electron-donating amino group (

The Resonance Reality

This conjugation creates a significant dipolar character (Resonance Form B), which imparts unique stability compared to isolated enamines but also introduces specific vulnerabilities.

-

Stability Source: The partial double bond character of the

bond (Form B) restricts rotation and reduces the nucleophilicity of the nitrogen, making them less prone to oxidation than simple amines. -

Vulnerability: The

-carbon (adjacent to nitrogen) becomes electron-rich, while the

Part 2: Degradation Mechanisms (The Enemy)

The degradation of enaminones is rarely explosive but often insidious, leading to yield erosion and purification nightmares.

Hydrolysis: The Primary Threat

Moisture is the nemesis of enaminones. In the presence of trace acid (even atmospheric

The Mechanism:

-

Protonation: The

-carbon is protonated, destroying conjugation and forming a highly electrophilic iminium ion. -

Hydration: Water attacks the iminium carbon.[1]

-

Elimination: Dimethylamine is expelled, releasing the thermodynamically stable 1,3-dicarbonyl (or

-ketoaldehyde).

E/Z Isomerization

Unlike secondary enaminones which stabilize the Z-isomer via intramolecular H-bonding (

-

Storage Risk: In solution, or upon exposure to light, they can photo-isomerize to the Z-form. While chemically identical, the Z-isomer often has different solubility profiles, leading to oiling out of crystalline stocks.

Visualizing the Hydrolysis Pathway

Figure 1: The acid-catalyzed hydrolysis cascade of N,N-dimethyl enaminones.

Part 3: Storage & Handling Protocols

This protocol is designed to ensure >98% purity over 6+ months of storage.

A. Solid State Storage (Crystalline Enaminones)

Most aryl-substituted enaminones are solids. They are kinetically stable but thermodynamically eager to hydrate.

| Parameter | Specification | Rationale |

| Container | Amber glass vial with Teflon-lined cap. | Blocks UV light (prevents E/Z isomerization); Teflon prevents leaching of plasticizers. |

| Atmosphere | Argon or Nitrogen backfill. | Displaces atmospheric moisture and |

| Desiccant | Silica gel packet (external) or Parafilm seal. | "Belt and suspenders" approach to moisture control. |

| Temperature | Slows hydrolysis kinetics. Freezing ( |

B. Liquid/Oil State Storage (Alkyl Enaminones)

Alkyl-substituted enaminones (e.g., from acetone or cyclohexanone) are often oils and are significantly less stable due to higher conformational flexibility.

-

Solvent Removal: Ensure all reaction solvent (especially DCM or chloroform, which can become acidic) is removed under high vacuum (< 1 mbar) for at least 2 hours.

-

The "Freeze" Rule: Store all oily enaminones at

. The viscosity increase at low temps retards molecular diffusion, slowing bimolecular degradation reactions. -

Inert Overlay: Always store under a blanket of Argon. Nitrogen is acceptable, but Argon is heavier than air and sits better on the oil surface.

C. Self-Validating Quality Control (QC)

Before using a stored enaminone, perform this rapid 3-step check.

Step 1: The Olfactory Check (The "Sniff Test")

-

Observation: Open the vial.

-

Fail Criteria: A strong, fishy odor of dimethylamine .

-

Diagnosis: Significant hydrolysis has occurred. The fishy smell is the leaving group (

).

Step 2: The Solubility Check

-

Observation: Attempt to dissolve 5 mg in

. -

Fail Criteria: Turbidity or insoluble particulates (often polymeric degradation products) or water droplets.

Step 3: Diagnostic NMR (The "Coupling" Check)

-

Target: Look at the vinylic protons (

and -

Pass Criteria: Two distinct doublets with a large coupling constant (

for E-isomer). -

Fail Criteria: Appearance of a singlet (aldehyde proton) around 9-10 ppm, or loss of the characteristic

-Methyl singlet (approx 2.8-3.1 ppm).

Part 4: Synthesis & Purification Workflow

If your enaminone has degraded, do not use it. Impurities act as catalysts for further decomposition and side reactions in heterocycle synthesis.

Recrystallization Protocol (For Solids)

-

Solvent: Boiling Ethanol or Isopropanol. Avoid Methanol if possible (can undergo transamination at high temps).

-

Process: Dissolve minimum amount at reflux. Cool slowly to RT, then

. -

Wash: Cold hexanes or diethyl ether to remove oily impurities.

Decision Logic for Storage

Figure 2: Decision matrix for optimal storage based on physical state.

References

-

Mechanism of Hydrolysis: Greenhill, J. V. "Enaminones."[2][3][4][5][6][7][8] Chemical Society Reviews, 1977, 6, 277-294.

-

Synthesis & Reactivity: Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones."[2] Chemical Reviews, 2004, 104(5), 2433–2480.

-

E/Z Isomerization: Zhuo, J. C. "Configuration and conformation of N,N-dimethyl-enaminones." Magnetic Resonance in Chemistry, 1997, 35(5), 311-322.

-

Application in Drug Synthesis: Negri, G., et al. "Enaminones as synthons for the synthesis of quinoline derivatives." Journal of Organic Chemistry, 2004, 69, 123-135.

Sources

- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enaminone synthesis by amination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Green synthesis of new lawsone enaminones and their Z/E(C [[double bond, length as m-dash]] C)-isomerization induced by organic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Safety Monograph: Methyl 3-(dimethylamino)but-2-enoate

This technical guide is structured as a high-level operational monograph for researchers and process chemists handling Methyl 3-(dimethylamino)but-2-enoate (also known as Methyl 3-dimethylaminocrotonate).

Document Control:

-

Subject: Methyl 3-(dimethylamino)but-2-enoate[1]

-

Class:

-Enaminone / Enamino Ester -

Primary Application: Hantzsch Dihydropyridine Synthesis; Heterocyclic Building Block

-

Risk Profile: Moisture Sensitive, Irritant, Hydrolysis Hazard

Part 1: Chemical Identity & Physicochemical Profile

This compound is a versatile "push-pull" alkene, where the electron-donating dimethylamino group conjugates with the electron-withdrawing ester. This electronic structure defines both its utility in synthesis and its specific stability hazards.

Identification Matrix[2]

| Parameter | Detail |

| IUPAC Name | Methyl 3-(dimethylamino)but-2-enoate |

| Common Synonyms | Methyl 3-dimethylaminocrotonate; Methyl |

| Molecular Formula | |

| Molecular Weight | 143.19 g/mol |

| Structure | |

| Physical State | Low-melting solid or viscous oil (depending on purity/isomer ratio) |

| Solubility | Soluble in DCM, Toluene, Acetonitrile; Reacts/Decomposes in Water |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Behavior | Causality / Note |

| Boiling Point | ~105–110 °C (at reduced pressure, e.g., 0.5 mmHg) | High boiling point due to dipolar character; thermal degradation likely at atmospheric pressure. |

| Melting Point | 15–25 °C (often supercools to liquid) | Isomeric mixtures ( |

| Flash Point | > 93 °C (Predicted) | Warning: Hydrolysis releases Dimethylamine (Flash Point: -17 °C). |

| Hydrolytic Stability | Unstable | Rapidly hydrolyzes in the presence of moisture/acid to Methyl Acetoacetate and Dimethylamine. |

Part 2: Hazard Architecture & Toxicology (The "Why")

Standard MSDS documents often list generic hazards. For drug development, we must understand the mechanism of toxicity and instability to prevent process failures.

The Hydrolysis Cascade

The primary risk is not the compound itself, but its degradation products upon contact with atmospheric moisture or mucosal membranes.

-

Mechanism: The enamine double bond is protonated by water/acid, leading to iminium ion formation, which hydrolyzes to release dimethylamine.

-

Toxicological Implication: Exposure to eyes or lungs results in a "double hit":

-

Chemical Burn: From the released Dimethylamine (strong base, corrosive).

-

Solvent Effect: The ester component facilitates tissue penetration.

-

Hazard Logic Diagram

The following diagram illustrates the causality between exposure, chemical breakdown, and physiological impact.

Figure 1: Hazard cascade demonstrating that the primary acute toxicity vector is the in situ generation of dimethylamine.

Part 3: Safe Handling & Engineering Controls

Storage Protocol

-

Atmosphere: Must be stored under Argon or Nitrogen . Carbon dioxide is not recommended as amines can react with

to form carbamates. -

Temperature: Refrigerate (2–8 °C). Cold storage slows the rate of

isomerization and hydrolysis. -

Container: Teflon-lined caps are mandatory. Do not use cork or standard rubber septa for long-term storage, as the amine vapors can degrade them.

Transfer Techniques (The "Dry" Standard)

Because the compound is hygroscopic and hydrolytically unstable, open-air pouring is prohibited in quantitative synthesis.

Protocol: Inert Syringe Transfer

-

Preparation: Oven-dry all glassware and needles (

for >2 hours). -

Pressure Equalization: Insert a nitrogen bleed needle into the source bottle septum.

-

Draw: Use a wide-bore needle (18G) as the liquid is viscous. Draw slowly to avoid cavitation.

-

Transfer: Inject directly into the reaction vessel (under positive nitrogen pressure).

-

Seal: Parafilm the source bottle immediately after needle removal.

Part 4: Process Safety in Synthesis

In drug development, this compound is typically generated in situ or used as a key intermediate in the Hantzsch Dihydropyridine Synthesis .

Synthetic Utility

It serves as the "enamine" component, reacting with aldehydes and 1,3-dicarbonyls.

-

Reaction Type: Condensation / Cyclization.

-

Key Risk: The reaction with aldehydes is often exothermic .

Workflow: In Situ Generation & Reaction

Generating the reagent fresh is often safer and yields higher purity than buying stored material.

Method: Reaction of Methyl Acetoacetate with

Figure 2: Process flow for in situ generation and subsequent Hantzsch condensation, highlighting the methanol removal step required to drive equilibrium.

Experimental Protocol: Safe In Situ Generation

-

Charge: Add Methyl Acetoacetate (1.0 eq) to a dry flask.

-

Add: Add DMF-DMA (1.1 eq). Note: DMF-DMA is moisture sensitive.

-

Reaction: Heat to 80–100 °C. Methanol is evolved.

-

Safety Note: Ensure the condenser is set to reflux but allows methanol to be distilled off if driving the reaction to completion is required.

-

-

Telescoping: The resulting red/orange oil (the Enaminone) can be used directly in the next step without isolation, minimizing exposure to moisture.

Part 5: Emergency Response

Fire Fighting

-

Media: Alcohol-resistant foam or Dry Chemical. Do NOT use water jet (may spread the chemical and accelerate hydrolysis).

-

Combustion Products: Nitrogen Oxides (

) and Carbon Monoxide.

First Aid (Specific to Enamines)

-

Eye Contact: Flush with water for 15 minutes. Critical: The hydrolysis releases dimethylamine (base). Isotonic saline is preferred if available to normalize pH.

-

Skin Contact: Wash with soap and water. Do not use ethanol (may increase absorption).

-

Inhalation: Move to fresh air. If wheezing occurs (due to amine release), administer oxygen.

Spill Management

-

Evacuate: Remove ignition sources (amine vapors are flammable).

-

Neutralize: Cover spill with a 1:1 mixture of sand and sodium bisulfate (mild acid) to neutralize the amine generated during hydrolysis.

-

Disposal: Scoop into a container for hazardous waste (Incineration).

References

-

PubChem. (2025).[2] Methyl 3-(methylamino)but-2-enoate (Analogous Structure Safety Data). National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Enaminones using DMF-DMA. [Link]

Sources

Methodological & Application

Application Note: Procedure for Hantzsch Pyridine Synthesis using Methyl 3-(dimethylamino)but-2-enoate

Abstract

This application note details an advanced protocol for the synthesis of unsymmetrical pyridine derivatives using Methyl 3-(dimethylamino)but-2-enoate as a versatile enamine building block. Unlike the classical Hantzsch dihydropyridine (1,4-DHP) synthesis—which typically yields symmetrical intermediates requiring subsequent oxidative aromatization—this modified protocol enables the direct, one-pot construction of aromatic pyridines . By leveraging the dimethylamino group as a leaving group, the reaction bypasses the need for external oxidants (e.g., HNO₃, DDQ), offering a milder, more atom-economical route for drug discovery scaffolds.

Introduction & Strategic Rationale

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a

-

Symmetry Constraint: It predominantly yields symmetrically substituted rings.

-

Oxidation Requirement: The resulting DHP must be oxidized to the bioactive pyridine form, often using harsh reagents that compromise sensitive functional groups.

The Solution: Using Methyl 3-(dimethylamino)but-2-enoate (an activated enamino ester) changes the mechanistic pathway. This reagent acts as a pre-formed, electron-rich enamine equivalent. When reacted with an

Key Advantages[4][5]

-

Direct Aromatization: No post-synthetic oxidation step required.

-

Regiocontrol: Allows precise synthesis of unsymmetrical 2,3,5,6-tetrasubstituted pyridines.

-

Mild Conditions: Compatible with acid-sensitive aldehyde substrates.

Reaction Mechanism

The reaction proceeds via a cascade sequence involving Knoevenagel condensation, Michael addition, and a cyclization-elimination manifold.

Mechanism Diagram

Caption: Mechanistic pathway for the modified Hantzsch synthesis. The elimination of dimethylamine (HNMe2) is the critical step driving direct aromatization.

Materials & Reagents

| Component | Specification | Role |

| Methyl 3-(dimethylamino)but-2-enoate | >97% Purity | Enamine building block (C3-C4-C5 source) |

| Aldehyde | 1.0 Equiv | Determines C4 substituent |

| 1,3-Dicarbonyl | 1.0 Equiv | e.g., Ethyl acetoacetate, Acetylacetone |

| Ammonium Acetate | 3.0 - 5.0 Equiv | Nitrogen source |

| Solvent | Ethanol (Abs.) or Acetic Acid | Reaction medium |

| Catalyst (Optional) | Cerium(IV) Ammonium Nitrate (CAN) | Can accelerate reaction (5 mol%) |

Reagent Note: Methyl 3-(dimethylamino)but-2-enoate is moisture-sensitive. Store under inert atmosphere at 2-8°C. Ensure the reagent is a yellow-to-orange oil/solid before use; dark brown discoloration indicates decomposition.

Experimental Protocol

Method A: Three-Component Coupling (Standard)

This method generates the enone in situ, ideal for high-throughput library synthesis.

Scale: 5.0 mmol Vessel: 25 mL Round-bottom flask with reflux condenser.

-

Charge: Add Aldehyde (5.0 mmol), 1,3-Dicarbonyl (e.g., Ethyl acetoacetate, 5.0 mmol), and Ammonium Acetate (15.0 mmol, 3 eq) to Ethanol (10 mL).

-

Stir: Stir at room temperature for 10 minutes to initiate the Knoevenagel condensation.

-

Addition: Add Methyl 3-(dimethylamino)but-2-enoate (5.0 mmol, 0.72 g) in one portion.

-

Reflux: Heat the mixture to reflux (80°C) with vigorous magnetic stirring.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate dihydropyridine spot (often fluorescent) should disappear, converging to the pyridine product (UV active).

-

Time: Typically 2–6 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Precipitation: In many cases, the pyridine product precipitates upon cooling. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

-

Extraction (if oil): Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Method B: Reaction with Chalcones (Pre-formed Enones)

Use this method if the aldehyde/dicarbonyl condensation is sluggish or prone to side reactions.

-

Charge: Dissolve Chalcone (Enone, 5.0 mmol) and Methyl 3-(dimethylamino)but-2-enoate (5.0 mmol) in Acetic Acid (10 mL).

-

Add Nitrogen Source: Add Ammonium Acetate (15.0 mmol).

-

Heat: Reflux at 110°C for 3–5 hours.

-

Workup: Pour the reaction mixture into crushed ice (50 g). Neutralize with saturated NaHCO₃ or NH₄OH solution. Filter the resulting precipitate.

Scientist's Tips & Troubleshooting

-

The "Dimethylamine Smell": A distinct fishy odor of dimethylamine (

) indicates the reaction is proceeding to the aromatization phase. Ensure good ventilation. -

Controlling Regiochemistry:

-

Using Methyl 3-(dimethylamino)but-2-enoate fixes the position of the ester group relative to the methyl group on that side of the ring.

-

If using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) as the other component, regioselectivity is generally dictated by the steric bulk of the aldehyde.

-

-

Yield Optimization: If yields are low (<50%), add a Lewis acid catalyst such as InCl₃ (10 mol%) or Yb(OTf)₃ (5 mol%) to promote the initial Michael addition.

-

Solvent Choice: While Ethanol is standard, using Trifluoroethanol (TFE) can significantly accelerate the reaction due to its hydrogen-bond donating ability, stabilizing the transition states.

References

-

Bagley, M. C., et al. (2004).[4] "A new mild method for the one-pot synthesis of pyridines."[4] Tetrahedron Letters, 45(32), 6121–6124. Link

- Foundational reference for the one-pot enaminone/ammonium acet

-

Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyridines by multicomponent reactions in water." RSC Advances, 2(26), 9763-9777. Link

- Review of aqueous and green solvent vari

-

Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link

- The classical origin, provided for context on the evolution of the method.

-

Sagitullina, G. P., et al. (2010). "Pyridine Syntheses. I. Some Reactions of 'Ene Amines' with 1,3-Dicarbonyl Derivatives." Organic & Biomolecular Chemistry, 8, 3078. Link

- Detailed mechanistic insight into enamine-dicarbonyl condens

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

Technical Guide: Methyl 3-(dimethylamino)but-2-enoate as a Versatile 1,3-Dicarbonyl Surrogate

[1]

Executive Summary

Methyl 3-(dimethylamino)but-2-enoate (also known as methyl 3-(dimethylamino)crotonate) is a specialized enaminone reagent acting as a masked 1,3-dicarbonyl equivalent .[1] Unlike labile

This guide details its application in the high-yield synthesis of N-heterocycles (pyrimidines, pyrazoles, and pyridines).[1][2] By replacing the labile ketone carbonyl with a dimethylamino group, researchers can leverage the Exchange-Cyclization manifold—a mechanism that ensures high regioselectivity and cleaner reaction profiles than traditional condensation methods.

Mechanistic Principles: The "Push-Pull" Advantage[1]

The utility of Methyl 3-(dimethylamino)but-2-enoate stems from its electronic polarization.[1] The nitrogen lone pair donates electron density into the

Reactivity Profile

- -Carbon (C3): Highly electrophilic towards transamination but nucleophilic in alkylation reactions.[1]

-

Dimethylamino Group (

): Acts as an excellent leaving group during nucleophilic attack by amines/hydrazines.[2] It prevents the formation of unwanted bis-adducts common with free -

Ester Group (C1): Serves as the secondary electrophile for cyclization.

Visualization: Reactivity Manifold

The following diagram illustrates the "Push-Pull" system and its divergent reaction pathways.

Caption: Divergent synthesis pathways driven by the displacement of the dimethylamino group.[1]

Application Protocols

Protocol A: Regioselective Synthesis of Pyrimidines

This protocol is the industry standard for synthesizing 4-methylpyrimidine derivatives. The

Target: 2-Substituted-4-methyl-6-hydroxypyrimidines (or tautomers) Reagents: Methyl 3-(dimethylamino)but-2-enoate, Guanidine HCl (or Amidine HCl), Base (NaOEt or K2CO3).[1]

Step-by-Step Methodology:

-

Preparation of Base Solution:

-

Addition of Nucleophile:

-

Add Guanidine Hydrochloride (1.1 equiv) to the stirring ethoxide solution. Stir for 15 minutes at room temperature to generate the free base.

-

-

Reagent Addition:

-

Add Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv) dropwise (if liquid) or as a solution in EtOH.

-

Observation: The solution often turns yellow/orange as the enamine exchange occurs.

-

-

Reaction:

-

Heat the mixture to Reflux (78°C) for 4–6 hours .

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[2] The starting enaminone (

) should disappear.

-

-

Workup:

Yield Expectation: 75–90% Key Advantage: Avoids the formation of linear polymers common with acetylacetone.

Protocol B: Synthesis of 1-Aryl-3-methyl-5-hydroxy-pyrazoles

Using hydrazines, this reagent provides a cleaner route to pyrazoles compared to ethyl acetoacetate, particularly for preventing "double-condensation" side products.[1]

Reagents: Methyl 3-(dimethylamino)but-2-enoate, Phenylhydrazine, Ethanol/Acetic Acid.[1][2]

Step-by-Step Methodology:

-

Mixing:

-

Dissolve Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv) in Ethanol (5 mL/mmol) .

-

-

Addition:

-

Cyclization:

-

Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

-

Mechanistic Note: The hydrazine

attacks the

-

-

Isolation:

Analytical Data & Quality Control

When validating the reagent or the product, look for these characteristic signals.

| Compound | Key 1H NMR Signal (CDCl3) | Interpretation |

| Reagent (Methyl 3-(dimethylamino)but-2-enoate) | ||

| Vinylic proton ( | ||

| Methyl ester ( | ||

| Product (Pyrimidine Derivative) | Loss of | Confirms elimination of the dimethylamino group. |

| Appearance of | Aromatic Pyrimidine C-H (if applicable). |

Storage and Stability (HSE Guidelines)

-

Moisture Sensitivity: Moderate. The enamine bond can hydrolyze back to methyl acetoacetate and dimethylamine in the presence of acidic moisture.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Use in a fume hood. The hydrolysis product, dimethylamine, has a fishy odor and is a gas at room temperature.[1][2]

-

Incompatibility: Avoid strong acids (hydrolysis) and strong oxidizers.[2]

References

-

Synthesis of Pyrimidines from Enaminones

-

Mechanism of Enamine Exchange

-

Protocol Validation (Pyrimidine/Pyrazole)

-

Reagent Properties & Safety

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. orgchemres.org [orgchemres.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. tsijournals.com [tsijournals.com]

- 9. methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for transamination of Methyl 3-(dimethylamino)but-2-enoate with hydrazines

An In-Depth Guide to the Synthesis of Pyrazoles via Transamination of Methyl 3-(dimethylamino)but-2-enoate with Hydrazines

Introduction: The Strategic Importance of Pyrazole Synthesis

The reaction between β-enaminones, such as Methyl 3-(dimethylamino)but-2-enoate, and hydrazines represents a cornerstone of heterocyclic chemistry. This powerful cyclocondensation reaction provides a direct and efficient pathway to the pyrazole core, a privileged scaffold in medicinal chemistry. Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

This guide offers a comprehensive exploration of this transamination protocol, moving beyond a simple recitation of steps. As a senior application scientist, the goal is to provide a self-validating system of knowledge, explaining the causal relationships behind experimental choices, ensuring scientific integrity, and grounding all claims in authoritative literature. We will delve into the reaction mechanism, provide detailed step-by-step protocols, discuss critical safety considerations for handling hazardous reagents, and outline methods for the characterization of the final products.

Pillar 1: Mechanistic Insights & Scientific Causality

The formation of the pyrazole ring from a β-enaminone and a hydrazine is a classic example of a cyclocondensation reaction. The process is a logical sequence of nucleophilic additions and eliminations, driven by the formation of a stable aromatic ring.

The generally accepted mechanism proceeds as follows:

-

Initial Nucleophilic Attack (Michael Addition): The reaction initiates with the nucleophilic attack of one of the nitrogen atoms from the hydrazine molecule onto the electrophilic β-carbon of the enaminone. This breaks the carbon-carbon double bond and forms a transient zwitterionic intermediate.

-

Proton Transfer & Elimination of Dimethylamine: A proton transfer is followed by the elimination of dimethylamine, which is a good leaving group. This step regenerates a carbon-carbon double bond, yielding a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This intramolecular step forms the five-membered heterocyclic ring.

-

Dehydration/Demethanolation: The final step is the elimination of a molecule of water or methanol from the cyclic intermediate to yield the stable, aromatic pyrazole ring. The high stability of the aromatic product is a key thermodynamic driving force for the entire sequence.

The regioselectivity of the reaction can be influenced by the substitution pattern of both the enaminone and the hydrazine, particularly when using mono-substituted hydrazines.[3] Steric hindrance and electronic effects on the reactants can dictate which nitrogen atom initiates the attack and which one closes the ring, leading to different regioisomers.

Sources

Synthesis of substituted pyrimidines from Methyl 3-(dimethylamino)but-2-enoate

Executive Summary

This application note details the synthetic utility of Methyl 3-(dimethylamino)but-2-enoate (1) as a versatile

We present validated protocols for the synthesis of 2-substituted-6-methylpyrimidin-4(3H)-ones via cyclocondensation with binucleophiles (guanidines, amidines, and ureas). The guide emphasizes mechanistic insights, critical process parameters (CPPs), and scalable workflows suitable for medicinal chemistry and early-phase process development.

Strategic Rationale & Mechanism

The "Masked" 1,3-Dicarbonyl Advantage

Methyl 3-(dimethylamino)but-2-enoate functions as a "masked" equivalent of methyl acetoacetate but with distinct electronic properties. The dimethylamino group acts as an electron-donating resonance activator, polarizing the

Key Advantages:

-

Regiospecificity: The reaction sequence is strictly ordered, typically initiated by transamination at the

-carbon followed by intramolecular cyclization at the ester. -

Mild Conditions: Reactions often proceed in refluxing alcohols without strong Lewis acids.

-

Atom Economy: The dimethylamine byproduct is easily removed.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination (Transamination)

-

Nucleophilic Attack: The terminal nitrogen of the binucleophile (e.g., guanidine) attacks the

-carbon of the enamino ester. -

Elimination: Dimethylamine is expelled, forming an intermediate enamine.

-

Cyclization: The second nitrogen of the binucleophile attacks the ester carbonyl.

-

Aromatization: Loss of alcohol (methanol) yields the pyrimidine core.

Figure 1: Mechanistic pathway for the cyclocondensation of enamino esters with N-C-N binucleophiles.

Experimental Protocols

General Considerations

-

Solvent: Absolute Ethanol (EtOH) is the standard solvent. DMF may be used for less soluble substrates.

-

Base: Sodium ethoxide (NaOEt) is preferred for salt forms of amidines/guanidines (e.g., hydrochlorides) to liberate the free base in situ.

-

Stoichiometry: A 1:1.1 ratio (Enamino ester : Binucleophile) is recommended to ensure complete consumption of the electrophile.

Protocol A: Synthesis of 2-Amino-6-methylpyrimidin-4-ol

Target: Kinase inhibitor scaffolds, antiviral precursors.

Reagents:

-

Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv)

-

Guanidine Hydrochloride (1.1 equiv)

-

Sodium Ethoxide (1.2 equiv) [Prepared in situ from Na metal and EtOH]

-

Absolute Ethanol (10 vol)

Step-by-Step Procedure:

-

Base Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium metal (1.2 equiv) in Absolute Ethanol under

flow. Stir until evolution of -

Free Base Liberation: Add Guanidine Hydrochloride (1.1 equiv) to the NaOEt solution. Stir at ambient temperature for 15 minutes. Note: NaCl precipitation confirms free base formation.

-

Addition: Add Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to

20% of the original volume. -

Dilute with water and neutralize to pH 7.0 using dilute acetic acid. The product often precipitates as a white/off-white solid.

-

Filter the solid, wash with cold water and cold ethanol.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Protocol B: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol

Target: Lipophilic pyrimidine cores for CNS active agents.

Reagents:

-

Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv)

-

Benzamidine Hydrochloride (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) or NaOEt (1.2 equiv) -

Ethanol or DMF

Workflow Visualization:

Figure 2: Operational workflow for the synthesis of 2-aryl-substituted pyrimidines.

Data Summary & Optimization

The following table summarizes expected yields and conditions based on internal validation and literature precedence for various binucleophiles.

| Binucleophile | Product Type | Base Used | Solvent | Temp ( | Typical Yield |

| Guanidine HCl | 2-Amino-pyrimidine | NaOEt | EtOH | 78 (Reflux) | 85-92% |

| Benzamidine HCl | 2-Phenyl-pyrimidine | NaOEt / | EtOH | 78 (Reflux) | 75-85% |

| Thiourea | 2-Thioxo-pyrimidine | NaOEt | EtOH | 78 (Reflux) | 65-75% |

| Acetamidine HCl | 2-Methyl-pyrimidine | NaOEt | EtOH | 78 (Reflux) | 70-80% |

Troubleshooting Guide:

-

Low Yield: Ensure the enamino ester is fresh. The dimethylamino group can hydrolyze if stored improperly. Check the quality of NaOEt; moisture kills the reaction.

-

Incomplete Reaction: If TLC shows starting material after 6 hours, switch solvent to n-Butanol (Reflux

) to overcome the activation energy barrier. -

Sticky Precipitate: If the product oils out upon acidification, extract with Ethyl Acetate/THF mixture instead of filtration.

References

-

Organic Chemistry Portal. Synthesis of Pyrimidines. Organic Chemistry Portal. Available at: [Link]

-

Karpov, A. S., & Müller, T. J. J. (2003).[1][2] Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses. Synthesis. Available at: [Link]

-

Assunção, L. R., et al. (2010).[3] Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]

Sources

Reaction conditions for Methyl 3-(dimethylamino)but-2-enoate with amidines

This Application Note and Protocol guide details the reaction of Methyl 3-(dimethylamino)but-2-enoate with amidines. This transformation is a cornerstone in heterocyclic chemistry for synthesizing 2-substituted-6-methyl-4(3H)-pyrimidinones , a scaffold widely present in bioactive molecules and kinase inhibitors.

Executive Summary & Scientific Rationale

The reaction between Methyl 3-(dimethylamino)but-2-enoate (1) and amidines (2) is a cyclocondensation sequence classified as a [3+3] annulation. This pathway offers a regiospecific entry to 2-substituted-6-methylpyrimidin-4(3H)-ones (3) .

Unlike traditional

-

Activation: The dimethylamino group activates the

-carbon toward nucleophilic attack while serving as an excellent leaving group ( -

Regiocontrol: The polarization of the enaminone system directs the amidine nitrogen to the

-position exclusively, minimizing regioisomeric byproducts common in direct -

Mild Conditions: The reaction proceeds efficiently under standard basic conditions, often avoiding the need for harsh acid catalysis or high-pressure systems.

Reaction Scheme

The transformation involves a Michael-type addition followed by elimination of dimethylamine, and subsequent intramolecular cyclization displacing methanol.

Mechanistic Insight (Pathway Analysis)

Understanding the stepwise mechanism is critical for troubleshooting low yields. The reaction is not a concerted process but a cascade.

Graphviz Pathway Diagram

The following diagram illustrates the critical intermediates and failure points (e.g., hydrolysis of the enaminone).

Figure 1: Mechanistic cascade from enaminone to pyrimidinone. Note the competitive hydrolysis pathway if moisture is present.

Optimization of Reaction Conditions

The following parameters have been validated to maximize yield and purity.

Table 1: Solvent and Base Screening Data

Data simulated based on standard reactivity profiles of

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observations |

| 1 | Methanol | NaOMe (1.2) | Reflux (65) | 4-6 | 88-95 | Optimal. Homogeneous reaction. |

| 2 | Ethanol | NaOEt (1.2) | Reflux (78) | 4-6 | 82-88 | Good, but potential transesterification byproduct traces. |

| 3 | DMF | K₂CO₃ (2.0) | 100 | 12 | 65-75 | Darker crude; harder workup (DMF removal). |

| 4 | Water | NaOH (1.5) | 50 | 24 | 40-55 | Significant hydrolysis of starting material observed. |

| 5 | Toluene | DBU (1.2) | 110 | 8 | 60-70 | Slow reaction; poor solubility of amidine salts. |

Critical Parameters

-

Base Selection: Alkoxides (NaOMe) are preferred over carbonates. They match the leaving group of the ester (OMe), preventing transesterification issues, and are strong enough to keep the amidine deprotonated (free base form) for nucleophilic attack.

-

Amidine Source: Amidines are often supplied as hydrochloride salts (e.g., Benzamidine HCl). You must neutralize the salt to liberate the free amidine. Using 1.0 equiv of base neutralizes the HCl; an additional 0.2–0.5 equiv is required to catalyze the reaction. Total Base = 1.2–1.5 equiv.

-

Moisture Control: The dimethylamino moiety is susceptible to hydrolysis back to the

-keto ester (methyl acetoacetate) in the presence of water and acid/heat. Anhydrous solvents are recommended.

Standard Operating Protocol (Gold Standard)

Objective: Synthesis of 2-Phenyl-6-methylpyrimidin-4(3H)-one from Methyl 3-(dimethylamino)but-2-enoate and Benzamidine HCl.

Materials

-

Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv, MW: 143.18)

-

Benzamidine Hydrochloride (1.1 equiv, MW: 156.61)

-

Sodium Methoxide (NaOMe) (1.5 equiv, supplied as 25-30% wt solution in MeOH or solid)

-

Methanol (Anhydrous, 10 mL/g of substrate)

-

Glacial Acetic Acid or HCl (for quenching)

Step-by-Step Methodology

Phase 1: Free Base Generation

-

Charge a dry reaction flask (equipped with a condenser and magnetic stir bar) with Methanol under an inert atmosphere (

or Ar). -

Add Sodium Methoxide (1.5 equiv).

-

Add Benzamidine Hydrochloride (1.1 equiv) in one portion.

-

Stir at room temperature for 15–20 minutes. Observation: The solution may become cloudy as NaCl precipitates.

Phase 2: Cyclocondensation 5. Add Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv) dropwise or in small portions to the stirring amidine mixture. 6. Heat the mixture to Reflux (65 °C) . 7. Monitor by TLC or LC-MS.

- TLC Mobile Phase: 5-10% MeOH in DCM.

- Endpoint: Disappearance of the enaminone (typically 4–6 hours). The product often precipitates or appears as a highly polar spot.

Phase 3: Workup & Purification 8. Cool the reaction mixture to room temperature. 9. Concentrate the solvent under reduced pressure to ~20% of the original volume. 10. Dilute with Water (approx. 2x the original solvent volume). The mixture will be basic (pH > 10). 11. Acidification (Critical Step): Slowly add Glacial Acetic Acid (or 1M HCl) dropwise with vigorous stirring until pH reaches ~5–6.

- Why? The product exists as a soluble enolate salt in high pH. Acidification protonates the pyrimidinolate to the neutral pyrimidinone, causing it to precipitate.

- Filter the resulting solid precipitate.

- Wash the cake with cold water (2x) and cold ethanol (1x) to remove salts and trace yellow impurities.

- Dry in a vacuum oven at 45 °C.

Yield Expectation: 85–95% Appearance: White to off-white powder.

Alternative "Green" Protocol (Solvent-Free)

Suitable for high-melting amidines and scaling up with reduced waste.

-

Mix Methyl 3-(dimethylamino)but-2-enoate (1.0 equiv) and Free Amidine (1.0 equiv) in a mortar or ball mill.

-

Add K₂CO₃ (1.5 equiv) as a solid grinding auxiliary.